molecular formula C18H31Cl2NS B14397774 3-Chloro-1-[(dodecylsulfanyl)methyl]pyridin-1-ium chloride CAS No. 88255-39-4

3-Chloro-1-[(dodecylsulfanyl)methyl]pyridin-1-ium chloride

Cat. No.: B14397774
CAS No.: 88255-39-4
M. Wt: 364.4 g/mol
InChI Key: ZJAPKLNFJZWNRT-UHFFFAOYSA-M
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Description

3-Chloro-1-[(dodecylsulfanyl)methyl]pyridin-1-ium chloride is a quaternary ammonium compound with a pyridinium core. This compound is characterized by the presence of a chloro substituent at the 3-position of the pyridine ring and a dodecylsulfanyl group attached to the nitrogen atom via a methylene bridge. The chloride ion serves as the counterion to balance the positive charge on the pyridinium nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-[(dodecylsulfanyl)methyl]pyridin-1-ium chloride typically involves the following steps:

    Alkylation of Pyridine: The initial step involves the alkylation of pyridine with a suitable alkylating agent, such as chloromethyl dodecyl sulfide, in the presence of a base like sodium hydroxide.

    Quaternization: The resulting intermediate is then subjected to quaternization using a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce the chloro substituent at the 3-position of the pyridine ring.

    Ion Exchange: The final step involves the exchange of the counterion to chloride using a chloride salt, such as sodium chloride or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-[(dodecylsulfanyl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro substituent at the 3-position can be replaced by nucleophiles, such as amines, thiols, or alkoxides, under mild conditions.

    Oxidation: The dodecylsulfanyl group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridinium ring can be reduced to the corresponding piperidine derivative using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridinium salts.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

3-Chloro-1-[(dodecylsulfanyl)methyl]pyridin-1-ium chloride has diverse applications in scientific research, including:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.

    Biology: Employed as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.

    Industry: Utilized in the formulation of disinfectants and sanitizers for its broad-spectrum antimicrobial activity.

Mechanism of Action

The mechanism of action of 3-Chloro-1-[(dodecylsulfanyl)methyl]pyridin-1-ium chloride involves:

    Disruption of Cell Membranes: The dodecylsulfanyl group interacts with the lipid bilayer of microbial cell membranes, leading to increased permeability and cell lysis.

    Inhibition of Enzymes: The pyridinium core can interact with and inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties but a different alkyl chain length and aromatic core.

    Cetylpyridinium Chloride: Similar structure with a cetyl group instead of a dodecylsulfanyl group, used in oral care products.

    Dodecyltrimethylammonium Chloride: Lacks the pyridinium core but has a similar dodecyl chain, used as a surfactant and disinfectant.

Uniqueness

3-Chloro-1-[(dodecylsulfanyl)methyl]pyridin-1-ium chloride is unique due to the presence of both a pyridinium core and a dodecylsulfanyl group, which confer distinct physicochemical properties and a broad spectrum of antimicrobial activity. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and industrial applications.

Properties

CAS No.

88255-39-4

Molecular Formula

C18H31Cl2NS

Molecular Weight

364.4 g/mol

IUPAC Name

3-chloro-1-(dodecylsulfanylmethyl)pyridin-1-ium;chloride

InChI

InChI=1S/C18H31ClNS.ClH/c1-2-3-4-5-6-7-8-9-10-11-15-21-17-20-14-12-13-18(19)16-20;/h12-14,16H,2-11,15,17H2,1H3;1H/q+1;/p-1

InChI Key

ZJAPKLNFJZWNRT-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCSC[N+]1=CC=CC(=C1)Cl.[Cl-]

Origin of Product

United States

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